molecular formula C18H16ClN3O B287174 N-(4-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide

N-(4-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B287174
M. Wt: 325.8 g/mol
InChI Key: CVHARIKFYSCRKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide, also known as CPP or CPP-115, is a compound that has been extensively studied for its potential use as a treatment for various neurological disorders. CPP-115 is a derivative of vigabatrin, an antiepileptic drug, and has been shown to have similar properties in inhibiting the enzyme GABA aminotransferase (GABA-AT), which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA).

Mechanism of Action

N-(4-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide-115 works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA. By inhibiting GABA-AT, N-(4-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide-115 increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and a reduction in seizures and anxiety.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide-115 has been shown to increase GABA levels in the brain, leading to increased inhibitory neurotransmission. This results in a reduction in seizures and anxiety in animal studies. N-(4-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide-115 has also been shown to have a low potential for abuse and dependence, making it a promising candidate for the treatment of addiction.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide-115 in lab experiments is its specificity for GABA-AT inhibition, which allows for precise control over GABA levels in the brain. However, N-(4-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide-115 has a short half-life and may require multiple doses to maintain therapeutic levels in the brain.

Future Directions

Future research on N-(4-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide-115 could focus on its potential use as a treatment for other neurological disorders, such as depression and post-traumatic stress disorder. Additionally, research could explore the development of more potent and longer-lasting derivatives of N-(4-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide-115 for improved therapeutic efficacy.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide-115 involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 4-chlorophenylhydrazine ethyl acetoacetate, which is then reacted with methyl iodide to form N-(4-chlorophenyl)-N-methyl-2-oxo-2-(1-phenylethyl)acetamide. This compound is then reacted with hydrazine hydrate to form N-(4-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide-115.

Scientific Research Applications

N-(4-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide-115 has been studied extensively for its potential use as a treatment for various neurological disorders, including epilepsy, addiction, and anxiety. In animal studies, N-(4-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide-115 has been shown to increase GABA levels in the brain, leading to a reduction in seizures and withdrawal symptoms.

properties

Product Name

N-(4-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide

Molecular Formula

C18H16ClN3O

Molecular Weight

325.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-N,5-dimethyl-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C18H16ClN3O/c1-13-17(12-20-22(13)16-6-4-3-5-7-16)18(23)21(2)15-10-8-14(19)9-11-15/h3-12H,1-2H3

InChI Key

CVHARIKFYSCRKB-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N(C)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N(C)C3=CC=C(C=C3)Cl

solubility

47.9 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.